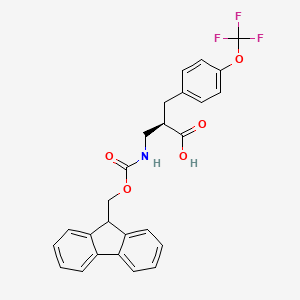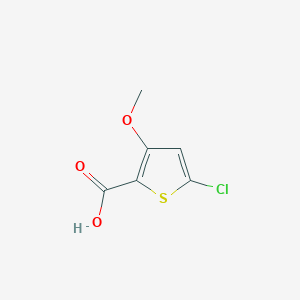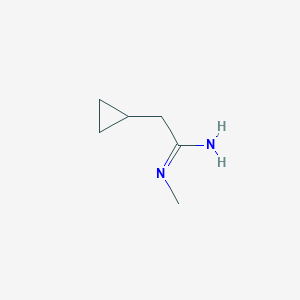
3,4-Dimethyl-2-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a propoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-propoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylphenol with propyl bromide in the presence of a base to form 3,4-dimethyl-2-propoxyphenol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the formation of the Grignard reagent from 4-bromo-o-xylene, followed by formylation using N,N-dimethylformamide (DMF) and subsequent hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3,4-Dimethyl-2-propoxybenzoic acid.
Reduction: 3,4-Dimethyl-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethyl-2-propoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles to form substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain chemical reactions.
2,4-Dimethylbenzaldehyde: Has a different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of methyl and propoxy groups, resulting in different electronic and steric effects.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3,4-dimethyl-2-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-10(3)9(2)5-6-11(12)8-13/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
PPUPKJGPAJYHQN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


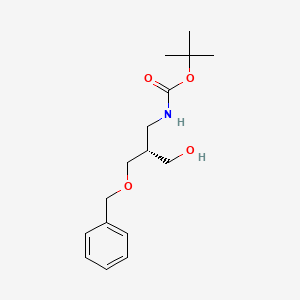
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)
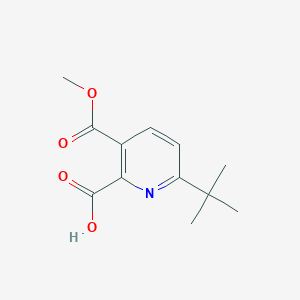
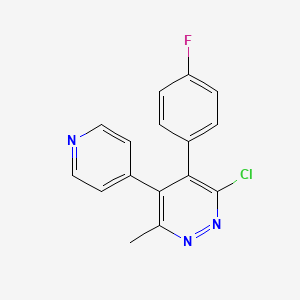

![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)

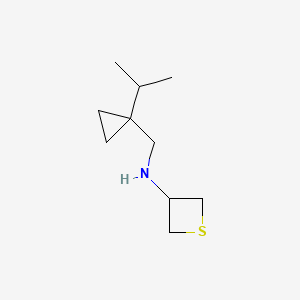
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
![3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
